molecular formula C11H15NO2 B2437480 Methyl 5-(tert-butyl)nicotinate CAS No. 2089326-90-7

Methyl 5-(tert-butyl)nicotinate

Cat. No.: B2437480
CAS No.: 2089326-90-7
M. Wt: 193.246
InChI Key: FIMQHECRCLYMBA-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Advanced Organic Synthesis

The pyridine (B92270) ring, a core component of the nicotinate scaffold, is an electron-deficient aromatic system that readily participates in various chemical transformations. nih.gov This characteristic, coupled with the ability to introduce a wide range of substituents onto the ring, makes nicotinate esters highly versatile intermediates in organic synthesis. acs.orgnih.gov The ester functional group provides a handle for further modifications, such as hydrolysis, amidation, or reduction, expanding the synthetic possibilities.

The strategic placement of different functional groups on the nicotinate scaffold allows for the fine-tuning of the molecule's electronic and steric properties. This level of control is crucial in designing and constructing complex target molecules with specific desired functionalities. For instance, substituted nicotinates are key precursors in the synthesis of various alkaloids and other naturally occurring compounds. nih.govmdpi.com The development of one-pot synthesis methods for highly substituted nicotinic acid derivatives further underscores their importance, offering efficient pathways to complex molecular architectures. acs.org

Overview of Pyridine-3-Carboxylic Acid Derivatives in Contemporary Chemical Research

Pyridine-3-carboxylic acid, or nicotinic acid, and its derivatives are of immense interest in contemporary chemical research due to their broad spectrum of applications. nih.govnih.gov These compounds are not only fundamental building blocks in organic synthesis but also exhibit significant biological activities. nih.govresearchgate.netresearchgate.net The pyridine-3-carboxylic acid motif is found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govchemimpex.comrsc.org

In medicinal chemistry, derivatives of pyridine-3-carboxylic acid have been investigated for a wide range of therapeutic applications. nih.govnih.govnih.gov The structural versatility of this scaffold allows for the development of compounds with tailored biological activities. nih.gov Furthermore, these derivatives serve as crucial intermediates in the synthesis of more complex drug candidates. chemimpex.com In the field of materials science, pyridine-3-carboxylic acid derivatives are utilized in the creation of novel polymers and coordination complexes with specific electronic and photophysical properties. chemimpex.com

Structural Context of Methyl 5-(tert-butyl)nicotinate within the Nicotinate Family

This compound is a specific derivative of nicotinic acid. It features a methyl ester at the 3-position of the pyridine ring and a bulky tert-butyl group at the 5-position. The parent compound, methyl nicotinate, is synthesized through the esterification of nicotinic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid. chemicalbook.comorientjchem.org

The introduction of the tert-butyl group at the 5-position significantly influences the steric and electronic properties of the molecule compared to the unsubstituted methyl nicotinate. The tert-butyl group is a large, sterically demanding substituent that can direct the regioselectivity of further chemical reactions on the pyridine ring. Its electron-donating nature also modulates the reactivity of the aromatic system. This specific substitution pattern makes this compound a unique building block for accessing particular substituted pyridine structures that might be challenging to synthesize through other routes.

Compound Profile: this compound

PropertyData
Molecular Formula C11H15NO2
IUPAC Name methyl 5-(tert-butyl)pyridine-3-carboxylate
CAS Number 168618-38-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-tert-butylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMQHECRCLYMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089326-90-7
Record name methyl 5-tert-butylpyridine-3-carboxylate
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Synthetic Methodologies for Substituted Nicotinates

Established Approaches for Pyridine (B92270) Carboxylic Acid Ester Synthesis

The esterification of pyridine carboxylic acids is a fundamental transformation in organic synthesis. Several reliable methods have been developed to achieve this, each with its own set of advantages and specific applications.

The reaction of an acid anhydride (B1165640) with an alcohol is a common method for forming esters. youtube.comlibretexts.org This transformation is typically conducted in the presence of a base, such as pyridine, which can also serve as the solvent. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a carboxylate leaving group, and deprotonation of the oxonium ion yields the final ester product. youtube.comlibretexts.org The use of a symmetrical acid anhydride is often preferred to avoid the formation of a mixture of products. youtube.com This method is advantageous as it is an irreversible reaction, which can lead to high yields of the desired ester. libretexts.org

A highly effective method for ester synthesis involves the reaction of an alcohol with an acyl chloride. chemguide.co.uklibretexts.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. youtube.com This reaction is very exothermic and typically proceeds rapidly, even at room temperature. chemguide.co.ukyoutube.com To neutralize the hydrogen chloride gas that is formed as a byproduct, a non-nucleophilic base such as pyridine or triethylamine (B128534) is commonly added. researchgate.net The reaction mechanism is a nucleophilic addition-elimination, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk A chloride ion is subsequently eliminated, and a proton is removed from the alcohol moiety by the base, yielding the ester. chemguide.co.uk Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed for this type of reaction. researchgate.net

A general scheme for this reaction is as follows: Starting Materials: Acyl Chloride, Alcohol Reagents: Pyridine or other base Product: Ester, Pyridinium (B92312) Hydrochloride

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like substituted pyridines from simple precursors in a single step. rsc.orgwhiterose.ac.uk These strategies are valued for their atom economy and ability to rapidly generate diverse molecular structures. rsc.org One such approach involves the one-pot condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521). rsc.org Another strategy relies on a three-component synthesis based on the generation of 2-azadienes via a catalytic intermolecular aza-Wittig reaction, which then undergo a Diels-Alder reaction to form the pyridine ring. whiterose.ac.uk These methods are particularly useful for creating polysubstituted pyridines, where the ester functionality can be incorporated as part of one of the initial building blocks. rsc.orgwhiterose.ac.uk

MCR StrategyKey ReactantsCatalyst/ConditionsProduct Type
One-pot Condensation rsc.org1,3-Dicarbonyl compound, Aldehyde, Malononitrile, AlcoholNaOH, Mild conditionsFunctionalized Pyridines
Aza-Wittig/Diels-Alder whiterose.ac.ukAryl/Heteroaromatic aldehyde, α,β-Unsaturated acid, EnamineCatalyticTri- and Tetrasubstituted Pyridines
Thiol Condensation tandfonline.comtandfonline.comAldehyde, Malononitrile, ThiophenolBasic or Lewis Acid Catalyst2-Amino-3,5-dicarbonitrile-6-sulfanyl Pyridines

Targeted Synthesis of 5-Substituted Nicotinates

For the specific synthesis of 5-substituted nicotinates like Methyl 5-(tert-butyl)nicotinate, more targeted approaches are often required. These methods focus on introducing substituents at specific positions of the pyridine ring.

An innovative strategy for preparing fully substituted nicotinates employs isoxazole (B147169) intermediates. nih.gov A reported four-step, quasi-one-pot procedure begins with the reaction of 4-methylideneisoxazol-5-ones with ketone enamines. nih.gov This is followed by O-methylation and a subsequent hydrogenative cleavage of the isoxazole's O-N bond. This cleavage, facilitated by a molybdenum catalyst, leads to the formation of dihydropyridines, which are then aromatized to yield the final polysubstituted nicotinate (B505614) product. nih.gov The synthesis of isoxazoles themselves can be achieved through various means, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. youtube.comnih.gov This isoxazole-based route provides a sophisticated method for accessing complex substitution patterns on the nicotinate scaffold. nih.gov

Direct C-H activation and arylation represent a modern and efficient method for creating carbon-carbon bonds. In the context of pyridine carboxylic acids, the carboxylate group can be used as a directing group to facilitate palladium-catalyzed C-H arylation. acs.org This approach allows for the regioselective introduction of aryl groups at the C3 position of the pyridine ring. acs.org This is particularly challenging due to the deactivating effect of the sp2-hybridized nitrogen atom in the pyridine ring. acs.org The use of specific ligands, such as 1,10-phenanthroline, has been shown to enable the C3-selective arylation of pyridines. nih.gov Furthermore, the carboxylate directing group can later be removed, providing access to otherwise difficult-to-synthesize 3-arylpyridines. acs.org This methodology is highly valuable for the synthesis of 5-substituted nicotinates where the substituent is an aryl group.

Regioselective Introduction of tert-Butyl Groups onto Pyridine Rings

The introduction of sterically bulky groups like the tert-butyl moiety onto a pyridine ring requires precise control to ensure substitution occurs at the desired position. Direct alkylation methods often lead to a mixture of products or overalkylation due to the ring's complex reactivity. nih.gov A significant challenge in pyridine chemistry is achieving position-selective C-4 alkylation, which has historically been addressed by using pre-functionalized starting materials. nih.gov

Modern strategies have been developed to overcome these limitations by temporarily modifying the pyridine ring to direct the reaction. One notable approach involves the use of a "blocking group." For instance, a simple maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation, directing the incoming alkyl group specifically to the C-4 position with high selectivity. nih.gov

Another powerful strategy involves the activation of the pyridine ring to facilitate nucleophilic attack. This can be achieved by:

N-Activation: The pyridine nitrogen can be converted into an N-oxide. Activating the N-oxide with an agent like trifluoromethanesulfonic anhydride alters the electronic properties of the ring, enabling regioselective addition of nucleophiles to either the C-2 or C-4 positions. nih.gov

Silyl Activation: The use of silylating agents can transiently activate the pyridine ring, facilitating the addition of organometallic reagents. For example, the addition of di-tert-butyl magnesium (t-Bu₂Mg) to pyridines activated with triisopropylsilyl (TIPS) groups allows for highly regioselective synthesis of 4-tert-butylpyridine (B128874) derivatives. researchgate.net

These methods demonstrate the necessity of strategic ring modification to control the regiochemical outcome of tert-butylation reactions on the pyridine scaffold.

Table 1: Methodologies for Regioselective Alkylation of Pyridine Rings

Methodology Position Directed Key Reagents Reference
Blocking Group Strategy C-4 Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ nih.gov
N-Oxide Activation C-2 or C-4 Pyridine N-oxide, Trifluoromethanesulfonic anhydride nih.gov
Silyl Activation C-4 TIPS-activated pyridine, t-Bu₂Mg researchgate.net

Specific Synthetic Routes to this compound and Related Analogues

The synthesis of the specific target molecule, this compound, involves a multi-step process that combines the challenge of introducing the tert-butyl group at the less reactive 5-position with the subsequent formation of the methyl ester.

Strategies for Incorporating the tert-Butyl Moiety at the 5-Position

Directly introducing a tert-butyl group at the C-5 position of an unsubstituted nicotinic acid is challenging due to the electronic and steric factors that favor substitution at other positions. Therefore, synthetic strategies often rely on building the molecule from a pyridine ring that is already functionalized at the desired position.

A common and effective approach is the use of cross-coupling reactions. This strategy typically involves:

Starting Material: A pyridine derivative with a leaving group (e.g., a halogen like bromine) at the 5-position, such as 5-bromonicotinic acid or its ester.

Coupling Partner: A source of the tert-butyl group, often in the form of an organometallic reagent like a tert-butylboronic acid or its ester (in Suzuki coupling) or a tert-butyl Grignard reagent (in Kumada coupling).

Catalyst: A palladium catalyst is frequently used to facilitate the carbon-carbon bond formation between the pyridine ring and the tert-butyl group. For instance, the coupling of (2-aminopyridin-4-yl)boronic acid with a brominated aromatic system has been demonstrated using a palladium catalyst (Xphos-Pd-G2), showcasing the utility of boronic acids in functionalizing pyridine rings. nih.gov

This approach allows for the precise and controlled installation of the tert-butyl group at the C-5 position, bypassing the regioselectivity issues of direct alkylation.

Methyl Ester Formation in the Context of 5-Substituted Nicotinates

Once the 5-tert-butylnicotinic acid is obtained, the final step is the formation of the methyl ester. This is typically achieved through esterification. The presence of the basic pyridine nitrogen can complicate standard acid-catalyzed esterification, as the nitrogen can be protonated, but several effective methods are available.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). chemicalbook.com The reaction is typically heated to reflux for several hours to drive it to completion. chemicalbook.com While effective, reported yields for the synthesis of unsubstituted methyl nicotinate using this method are around 79%. orientjchem.orgresearchgate.net

Thionyl Chloride Method: A highly efficient alternative involves the use of thionyl chloride (SOCl₂). In this procedure, the 5-substituted nicotinic acid is dissolved in methanol, and thionyl chloride is added dropwise. chemicalbook.com This in-situ generates the highly reactive acid chloride, which rapidly reacts with methanol to form the ester. This method was used to synthesize the related compound methyl 5-methylnicotinate from 5-methylnicotinic acid, achieving a high yield of 98.2%. chemicalbook.com

Table 2: Comparison of Esterification Methods for Nicotinates

Method Reagents Conditions Reported Yield (Analogue) Reference
Fischer Esterification Methanol, H₂SO₄ Reflux ~79% (Methyl Nicotinate) chemicalbook.comorientjchem.orgresearchgate.net
Thionyl Chloride Methanol, SOCl₂ 20-25°C, then reflux 98.2% (Methyl 5-methylnicotinate) chemicalbook.com

Development of Green Synthetic Alternatives in Nicotinate Preparation

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for preparing nicotinates and their precursors. nih.govchimia.ch These initiatives focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key developments in this area include:

Biocatalysis: Enzymes are being used as powerful tools for organic synthesis due to their high selectivity and ability to function under mild conditions. nih.gov For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in sustainable continuous-flow microreactors. nih.govrsc.org This enzymatic approach offers high product yields (81.6–88.5%) in short reaction times using an environmentally friendly solvent, tert-amyl alcohol. nih.govrsc.org

Solid Acid Catalysts: To avoid the use of corrosive and difficult-to-recycle liquid acids like sulfuric acid, solid acid catalysts have been developed for esterification reactions. A bifunctional catalyst consisting of 20% molybdenum oxide on a silica (B1680970) support (MoO₃/SiO₂) has been shown to effectively catalyze the esterification of nicotinic acid with methanol, providing a recyclable and less hazardous alternative. orientjchem.orgresearchgate.net

Greener Oxidation Processes: The industrial production of nicotinic acid itself, the primary precursor, has also been a focus of green innovation. Traditional methods often used stoichiometric oxidants like potassium permanganate, which generate significant waste. nih.gov Modern industrial processes, such as those developed by Lonza, utilize a catalytic gas-phase oxidation of 3-picoline with air as the oxidant and water as the solvent. chimia.chchimia.ch This process is highly efficient, recycles byproducts, and minimizes environmental impact. chimia.ch

These advancements highlight a clear trend towards more sustainable practices in the synthesis of nicotinic acid and its derivatives, from industrial-scale production of the core chemical to the fine-tuning of its functional derivatives.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Tert Butyl Nicotinate and Analogues

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This inherent electronic property dictates its general reactivity towards both electrophiles and nucleophiles.

The pyridine nucleus is generally unreactive toward electrophilic substitution compared to benzene (B151609) because the nitrogen atom is easily protonated or coordinated by Lewis acids, which further deactivates the ring. wikipedia.org When electrophilic substitution does occur, it typically favors the C-3 and C-5 positions, as the intermediate cations are more stable than those formed by attack at the C-2, C-4, or C-6 positions. quora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. quora.comquimicaorganica.orgyoutube.com This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. quora.com Reactions with strong nucleophiles like organolithium compounds or sodium amide (in the Chichibabin reaction) exemplify this reactivity. youtube.com For Methyl 5-(tert-butyl)nicotinate, the C-2 and C-6 positions are the most likely sites for nucleophilic attack, although this is significantly influenced by the steric presence of the tert-butyl group.

Computational studies on the nucleophilic substitution of acyl chlorides with pyridine show a low free energy barrier, indicating that pyridine can act as a strong nucleophile in these SN2-type reactions. rsc.org

The tert-butyl group at the C-5 position of the nicotinate (B505614) ester exerts a significant influence on the reactivity of the pyridine ring primarily through steric hindrance and secondarily through its electronic effects. While alkyl groups are generally electron-donating via an inductive effect, which should increase the electron density and basicity of the pyridine nitrogen, the bulky nature of the tert-butyl group can physically obstruct access to the nitrogen's lone pair and adjacent positions. chegg.comstackexchange.com

This steric hindrance is a well-documented phenomenon in substituted pyridines. For instance, 2,6-di-tert-butylpyridine (B51100) is known to be a much weaker base than pyridine because the bulky groups block access to the nitrogen atom. stackexchange.com This steric effect can be so pronounced that it hinders protonation and reactions with even small Lewis acids. stackexchange.comacs.orgacs.org In the case of this compound, the tert-butyl group at C-5 does not directly flank the nitrogen atom, so its steric effect on the nitrogen's basicity is less dramatic than in 2- or 2,6-substituted pyridines. However, it can still sterically hinder the approach of reactants to the adjacent C-4 and C-6 positions of the ring.

The tert-butyl group's inductive effect (+I) increases electron density at the nitrogen, which would typically enhance reactivity towards electrophiles. However, the steric bulk often outweighs this electronic effect, particularly when large reactants are involved. kpi.ua For example, in reactions with large carbocations, pyridines with bulky substituents show significantly lower reaction rates. kpi.ua

The table below illustrates the effect of substitution on pyridine basicity.

CompoundpKa of Conjugate AcidReference
Pyridine4.38 stackexchange.com
2,6-di-tert-butylpyridine3.58 stackexchange.com
2,6-dimethylpyridine5.77 stackexchange.com
2,6-di-isopropylpyridine5.34 stackexchange.com
Note: pKa values were measured in 50% aqueous ethanol (B145695) at 25 °C.

Transformations Involving the Ester Functionality

The methyl ester group at the C-3 position is a key site for chemical transformations, primarily involving nucleophilic acyl substitution.

The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid, 5-(tert-butyl)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) typically involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. arkat-usa.org Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com The hydrolysis of nicotinates can be influenced by the reaction medium, such as the presence of micelles or cyclodextrins. researchgate.net While tert-butyl esters are known to be stable to basic hydrolysis, the methyl ester in this compound is more susceptible. arkat-usa.org

Transesterification is another important reaction pathway, allowing the conversion of the methyl ester to other esters by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed mechanism, the alcohol acts as a nucleophile, attacking the protonated ester. masterorganicchemistry.com In a base-catalyzed process, an alkoxide ion is the nucleophile. neptjournal.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com The use of specific catalysts, such as lanthanum(III) complexes or certain enzymes like lipases, can facilitate transesterification under mild conditions. researchgate.netnih.gov

Ester functionalities can play a crucial role in directing or participating in catalytic cycles. The ester group in nicotinate derivatives can act as a coordinating group for metal catalysts. A prominent example is the use of a tert-butyl nicotinate directing group in the Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis of primary amides. acs.orgresearchgate.net In this system, the pyridine nitrogen and the ester's carbonyl oxygen can chelate to the zinc catalyst, activating the amide for cleavage. researchgate.net The C-3 ester substituent helps to populate the necessary trans-conformer for effective zinc chelation. researchgate.net This biomimetic approach allows for the transformation of stable amides into esters under mild conditions. acs.org

Directed Chemical Transformations and Catalysis

The specific arrangement of functional groups in this compound and its analogues allows for directed chemical transformations. The pyridine nitrogen can act as a directing group in various metal-catalyzed reactions.

For instance, the electronic properties of pyridine-based ligands are critical in cross-coupling reactions. In iron-catalyzed Suzuki-Miyaura cross-coupling, pyridine ligands are used to modulate the properties of the iron center. acs.org The substitution on the pyridine ring, such as the presence of the tert-butyl and methyl ester groups, would influence the electronic and steric environment of the catalyst, affecting its activity and selectivity. acs.org

Furthermore, the pyridine ring itself can be the target of directed functionalization. Rhodium-catalyzed C-3/5 methylation of pyridines has been achieved using formaldehyde (B43269) as the methyl source, proceeding through a temporary dearomatization of the pyridine ring. nih.gov While this specific methodology might be complex for a pre-substituted pyridine like this compound, it highlights the strategies being developed for selective pyridine functionalization. The coordination of Lewis acids like B₃H₇ to the pyridine nitrogen can also activate the ring for regioselective C-4 functionalization by increasing intramolecular charge transfer. nih.gov

tert-Butyl Nicotinate as a Directing Group in Amide Cleavage and Alcoholysis

A notable application of tert-butyl nicotinate analogues is their use as directing groups in the challenging chemical process of amide bond cleavage. A two-step method has been developed for the catalytic transformation of primary amides into esters under mild conditions. acs.orgacs.org This process involves the initial installation of a tert-butyl nicotinate (tBu nic) directing group onto the primary amide, followed by a metal-catalyzed alcoholysis. acs.orgacs.org

The mechanism of this transformation is inspired by the function of metallo-exopeptidases in biological systems. acs.org The process hinges on the strategic placement of the tert-butyl nicotinate group, which facilitates a zinc-catalyzed, nonsolvolytic alcoholysis. acs.orgacs.org

The key steps of the mechanism are:

Chelation: The C3-ester substituent on the pyridine ring of the directing group encourages the molecule to adopt a trans-conformation. This conformation is ideal for forming a bidentate chelate with the zinc catalyst, involving the pyridine nitrogen and the amide's carbonyl oxygen (C=Oamide–Zn–Ndirecting group). acs.orgacs.org

Activation: This chelation activates the typically robust amide bond. Simultaneously, the alcohol nucleophile coordinates to the zinc center and is further activated through hydrogen bonding with the acetate (B1210297) ligand of the catalyst. acs.orgacs.org

Proton Transfer: The acetate ligand also plays a crucial role in assisting an intramolecular proton transfer from the oxygen of the coordinated alcohol to the nitrogen of the amide, facilitating the cleavage and formation of the new ester product. acs.orgacs.org

This biomimetic approach allows for the cleavage of secondary amides under neutral and mild conditions (40–60 °C), demonstrating high chemoselectivity and compatibility with sensitive functional groups found in molecules like peptides and sugars. acs.orgacs.org

Below is a table summarizing the results of the Zn-catalyzed alcoholysis of an activated amide using various alcohols.

EntryAlcoholTime (h)Conversion (%)Yield (%)
1Methanol (B129727)24>9593
2Ethanol48>9591
3Isopropanol48>9587
4Benzyl alcohol72>9585
51-Octanol72>9589
Data derived from the Zn(OAc)₂-catalyzed alcoholysis of tert-butyl 2-benzamidonicotinate. acs.org

The principle of chelation-assisted activation, so effective in the amide cleavage reaction, is a cornerstone of modern synthetic chemistry. By temporarily linking a directing group to a substrate, chemists can guide a metal catalyst to a specific C-H or other bond, enabling selective functionalization that would otherwise be impossible. acs.orgnih.gov The tert-butyl nicotinate group serves as an excellent example of such a directing group. acs.orgacs.org Its pyridine nitrogen and amide carbonyl create a stable five-membered ring upon chelation with a metal center, a common and effective strategy in directed catalysis. acs.org This pre-organization of the substrate-catalyst complex lowers the activation energy for the desired bond-breaking or bond-forming event. acs.org

Unexpected C-S Bond Cleavage Reactions in Substituted Nicotinates

While the search of available literature did not yield specific examples of unexpected C-S bond cleavage reactions directly involving this compound or its close analogues, the cleavage of C-S bonds in heterocyclic compounds, including pyridine derivatives, is a known transformation. For instance, the desulfurization of pyridine-2-thiol (B7724439) to pyridine has been achieved catalytically. nih.gov These reactions are typically performed via reductive or oxidative methods. nih.gov Reductive desulfurization can be achieved with reagents like Raney nickel, while oxidative approaches may use peroxides or electrochemical methods. nih.gov A study on nickelacyclic carboxylates containing pyridine ligands demonstrated their application in C-S linkage reactions, where the nickelacycle reacts with a disulfide to form β-thioesters. researchgate.net These examples highlight the general reactivity of sulfur-substituted pyridines, suggesting that under specific conditions, substituted nicotinates containing sulfur might undergo C-S bond cleavage, although unexpected instances are not prominently documented.

Functionalization of Nicotinate Esters in Advanced Materials Chemistry

Nicotinate esters are not only valuable synthetic intermediates but also serve as building blocks for advanced materials, leveraging the robust and versatile nature of the pyridine ring for creating complex architectures like polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netresearchgate.net

The functionalization of materials to impart specific chemical or physical properties is a key area of materials science. mdpi.com Nicotinate esters can be incorporated into larger structures, where the ester group provides a handle for further modification or polymerization, and the pyridine nitrogen offers a coordination site for metal ions.

A patented process describes the preparation of high-molecular-weight polymers containing nicotinic acid radicals designed for the gradual release of nicotinic acid. researchgate.net In this method, ethyl nicotinate is reacted with amino alcohols to form N-nicotinoyl alkylenamine monomers, which can then be polymerized. researchgate.net This demonstrates how a simple nicotinate ester can be converted into a functional monomer for creating specialized polymer materials. researchgate.net The resulting polymers have potential applications as macromolecular prodrugs. researchgate.net

In the realm of crystalline materials, the pyridine-carboxylate structure is a common linker in the design of MOFs. researchgate.netnih.govyoutube.com These materials are constructed from metal ions or clusters connected by organic ligands to form porous, three-dimensional structures with applications in gas storage, separation, and catalysis. youtube.com While many MOFs use nicotinic acid directly, the ester functionality of compounds like this compound can be a precursor to the necessary carboxylic acid linker through hydrolysis. Furthermore, the pyridine nitrogen of the nicotinate ligand is a key coordination point to the metal centers, with various bonding modes (monodentate, bidentate, tridentate) being possible, influencing the final structure of the framework. researchgate.net The functionalization of these organic linkers is a critical strategy for tuning the properties of MOFs for specific applications. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving substituted aromatic compounds like methyl 5-(tert-butyl)nicotinate. DFT calculations enable the exploration of reaction pathways, the characterization of transition states, and the prediction of electronic properties and reactivity.

Elucidating Reaction Pathways and Transition States

DFT methods are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the most probable reaction pathways. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For reactions involving aromatic compounds, computational simulation can provide valuable insights into the minima and saddle points on the potential energy surfaces, which correspond to intermediates and transition states on the Gibbs energy surfaces. bath.ac.uk In complex reactions with multiple steps, the concept of a "virtual transition state" is sometimes used, which is an average of the contributing real transition states. bath.ac.uk The accuracy of these calculations is critical, as even small errors in computed transition state energies can significantly impact predicted reaction selectivity due to the exponential relationship between activation energies and rate constants. nih.gov The process of locating transition states can be computationally intensive; however, methods like the synchronous transit-guided quasi-Newton (QST2) approach have proven effective for certain reaction types. ucsb.edu

Analysis of Electronic Properties and Reactivity Predictions

DFT calculations provide a wealth of information about the electronic structure of molecules, which is fundamental to understanding their reactivity. Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential (ESP), and natural bond orbital (NBO) charges can be computed to predict how a molecule will behave in a chemical reaction. nih.govnih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as the HOMO-LUMO gap, provides insights into the chemical stability and reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also used to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov These computational tools have been successfully applied to various organic molecules to understand their electronic properties and predict their reactivity. mdpi.comrsc.org

Conformational Analysis and Steric Effects

The presence of bulky substituents, such as the tert-butyl group in this compound, introduces significant steric effects that influence the molecule's conformation and reactivity.

Influence of the tert-Butyl Group on Molecular Conformation

Directing Group Conformer Populations and Activation

The conformation of a directing group can significantly impact the outcome of a chemical reaction. The spatial arrangement of the directing group can either facilitate or hinder the approach of a reagent to a specific reaction site.

The tert-butyl group, due to its size, can act as a steric shield, influencing the regioselectivity of reactions by blocking certain positions on the aromatic ring. researchgate.netnumberanalytics.com This effect, often termed the "tert-butyl effect," is widely used in organic synthesis to control reaction outcomes. researchgate.net The interplay of steric and electronic effects of the tert-butyl group can lead to selective reactions at less hindered positions. numberanalytics.com

Kinetic Modeling and Simulation of Chemical Processes

Kinetic modeling and simulation provide a quantitative understanding of how chemical reactions proceed over time. These models are often built upon theoretical calculations of reaction rates and can be used to predict the behavior of a chemical system under various conditions.

Theoretical methods, such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can be employed to calculate phenomenological rate constants based on ab initio calculations. rsc.orgresearchgate.net These calculated rate constants can then be used to develop detailed kinetic models for complex chemical processes, such as pyrolysis or combustion. rsc.orgresearchgate.netnih.gov For instance, kinetic models have been developed for the pyrolysis of methyl esters like methyl pentanoate and methyl butanoate, which serve as surrogates for larger biodiesel molecules. rsc.orgresearchgate.netnih.gov

Simulations of reactive distillation processes for the synthesis of compounds like methyl tert-butyl ether (MTBE) have also been developed. iium.edu.myresearchgate.netusm.my These simulations, often based on equilibrium stage theory, can predict key process parameters like conversion and product purity, providing a valuable tool for process optimization. iium.edu.myresearchgate.net

Advanced Analytical Techniques in Nicotinate Ester Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This powerful analytical technique provides unambiguous data on molecular geometry, including bond lengths, bond angles, and the conformation of substituent groups. Furthermore, it reveals how molecules pack together in a crystal lattice, governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. aip.orgmdpi.com

While a specific crystal structure for methyl 5-(tert-butyl)nicotinate has not been publicly documented, analysis of related pyridine (B92270) derivatives provides insight into the structural information that would be obtained. acs.orgresearchgate.net For this compound, X-ray diffraction analysis would precisely define the planarity of the pyridine ring. It would also determine the exact orientation of the tert-butyl group and the methyl ester substituent relative to the ring and to each other. The functionalization of pyridine ligands with various groups has been shown to result in significant changes to the physicochemical properties of the resulting compounds. acs.org

The crystal structure would reveal any weak intermolecular interactions, such as C–H⋯N or C–H⋯O hydrogen bonds, which influence the crystal packing. aip.org This detailed structural knowledge is fundamental to understanding the material's physical properties, such as melting point, density, and solubility, and is invaluable for structure-based drug design and materials science. mdpi.com Studies on other nicotinate (B505614) compounds have successfully used this technique to confirm molecular structures and understand proton transfer in the solid state. researchgate.net

Derivatization Strategies for Enhanced Analytical Resolution

In analytical chemistry, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS), derivatization is a crucial strategy. It involves chemically modifying an analyte to alter its physicochemical properties, making it more suitable for analysis. restek.com This process is often employed to increase the volatility of compounds for GC, improve their chromatographic separation, or enhance their ionization and control their fragmentation patterns in MS, leading to greater sensitivity and structural insight. restek.comnih.gov

Nicotinyl esters, which are structural isomers of picolinyl esters, are highly effective derivatives for determining the location of double bonds, branching points, and other functional groups along alkyl chains using mass spectrometry. nih.gov While common derivatives like fatty acid methyl esters (FAMEs) often yield ambiguous mass spectra due to charge delocalization and double bond migration upon ionization, the pyridine ring of a nicotinyl or picolinyl ester provides a distinct advantage. nih.govnih.gov

When a nicotinyl ester derivative is analyzed by electron impact mass spectrometry (EI-MS), the charge is localized on the nitrogen atom of the pyridine ring. nih.gov This electron-deficient site can abstract a hydrogen atom from the alkyl chain, initiating a series of radical-induced cleavages along the chain. This process generates a predictable series of fragment ions. The resulting mass spectrum displays a clear pattern of ions, often separated by the mass of methylene (B1212753) units (14 amu), which allows for the mapping of the entire alkyl chain. Crucially, this regular pattern is interrupted at the location of a double bond or other substituent, producing a diagnostic gap or unique fragment ions that unambiguously pinpoint the feature's position. nih.govresearchgate.net This method has proven to be of almost universal value for locating double bonds in isomeric fatty acids. nih.gov

Table 1: Representative Mass Spectrometry Data Interpretation for Positional Analysis using Pyridinylmethyl Esters

Feature in Mass SpectrumAnalytical Significance
Molecular Ion (M+) Confirms the molecular weight of the intact derivatized molecule.
Even-Mass Fragment Ions A regular series of prominent ions resulting from cleavage along the alkyl chain, providing a backbone map. nih.gov
Diagnostic Gap of >14 amu A gap in the regular fragmentation series that indicates the position of a double bond or branch point. nih.govnih.gov
Characteristic Pyridine Ions Fragments corresponding to the nicotinyl group itself (e.g., at m/z 92, 108) confirm successful derivatization.

Nicotinyl esters represent one of several effective strategies for the structural elucidation of unsaturated compounds by GC-MS. Other prevalent methods include derivatization with dimethyl disulfide (DMDS) and chemical cleavage via ozonolysis. Each technique operates on a different principle and offers distinct advantages and limitations. rsc.orgnih.gov

Picolinyl Esters: As isomers of nicotinyl esters, picolinyl esters function via the same charge-remote fragmentation mechanism and are considered of almost universal value for locating double bonds. nih.govnih.gov The choice between them is often a matter of synthetic convenience or minor differences in fragmentation for specific structures.

Dimethyl Disulfide (DMDS) Adducts: This method involves a one-pot reaction where DMDS adds across a carbon-carbon double bond. nsf.gov The resulting thioether adduct is then analyzed by GC-MS. Under electron impact, the molecule preferentially cleaves at the carbon-carbon bond between the two methylthio (-SCH₃) groups. The masses of the two resulting fragment ions directly reveal the original position of the double bond. nsf.govacs.org This technique is highly effective for monounsaturated fatty acids and has been adapted for polyunsaturated ones, although the latter can sometimes produce more complex spectra. nih.govnih.gov

Ozonolysis: This classical chemical method involves the oxidative cleavage of a double bond using ozone (O₃). The reaction breaks the double bond, producing two smaller molecules, typically aldehydes or carboxylic acids. rsc.org These smaller, volatile fragments are then identified by GC-MS, and their structures are pieced together to deduce the original double bond's position. Paired with modern ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry, ozonolysis can be a rapid method for structural elucidation. rsc.org

Table 2: Comparative Overview of Derivatization Methods for Double Bond Location

MethodPrincipleAdvantagesDisadvantages
Nicotinyl/Picolinyl Esters GC-MS analysis of esters; charge-remote fragmentation initiated by the pyridine ring reveals double bond position. nih.govnih.govProvides structural information for the entire alkyl chain; single derivatization step. nih.govInterpretation can be difficult if double bonds are very close to the carboxyl group. nih.gov
Dimethyl Disulfide (DMDS) Addition of DMDS across the double bond, followed by GC-MS analysis; cleavage between the sulfur atoms pinpoints the location. nsf.govacs.orgProvides clear and diagnostic fragment ions for the double bond position; robust and widely used. acs.orgCan produce complex mixtures with polyunsaturated compounds; requires an additional reaction step. nih.gov
Ozonolysis Oxidative cleavage of the double bond into smaller fragments (aldehydes/ketones) that are subsequently identified. rsc.orgA well-established, powerful method for cleavage; can be coupled with rapid MS techniques. rsc.orgInvolves a chemical reaction that destroys the original molecule; can be more complex to perform.

Strategic Role in Modern Organic Synthesis

Methyl 5-(tert-butyl)nicotinate as a Versatile Synthetic Building Block

This compound serves as a crucial and versatile building block in the field of organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both a methyl ester and a bulky tert-butyl group, provides a synthetically useful handle for the construction of more complex molecules. These types of compounds are fundamental starting materials for creating a wide array of organic and biological compounds. cymitquimica.com The strategic placement of the tert-butyl group at the 5-position influences the electronic properties and steric environment of the pyridine ring, allowing for selective reactions at other positions.

The utility of such building blocks is paramount in drug discovery, materials science, and chemical research. cymitquimica.com For instance, the general class of nicotinate (B505614) derivatives is instrumental in the synthesis of various pharmaceuticals. The ester functionality of this compound can be readily converted into other functional groups, such as amides or hydrazides, which are common moieties in biologically active compounds. This adaptability makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug development processes.

Furthermore, the pyridine core itself is a prevalent scaffold in many approved drugs and agrochemicals. The presence of the tert-butyl group can enhance the lipophilicity of the final molecule, which can be a desirable property for improving pharmacokinetic profiles. The versatility of this compound is further demonstrated by its potential use in the synthesis of ligands for catalysis or as a monomer in the production of specialty polymers. The ability to undergo various chemical transformations makes this compound and similar structures indispensable tools for chemists aiming to construct novel and complex molecular architectures. mdpi.comnih.govrsc.org

Scaffold for Complex Heterocyclic Compound Synthesis

This compound is an important scaffold for the synthesis of a variety of complex heterocyclic compounds. The pyridine ring system is a common core in many biologically active molecules, and the substituents on this starting material provide multiple points for chemical modification.

One key application is in the synthesis of pyrazole (B372694) derivatives. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. nih.gov This synthesis involved converting piperidine-4-carboxylic acids into the corresponding β-keto esters, which were then further reacted to form the pyrazole ring. nih.gov This demonstrates how the core structure can be elaborated into more complex fused heterocyclic systems.

The strategic placement of functional groups on the nicotinate scaffold allows for regioselective reactions, which are crucial in the synthesis of complex molecules. For instance, the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate was achieved with high regioselectivity. nih.gov This level of control is essential for building intricate molecular architectures with specific biological activities.

The development of multicomponent reactions has further expanded the utility of nicotinate-based scaffolds. These reactions allow for the efficient construction of complex molecules in a single step from multiple starting materials. For example, new nicotinamide (B372718) derivatives have been synthesized through reactions involving enamino ketones and other reagents. bohrium.com This approach highlights the potential for creating diverse libraries of heterocyclic compounds based on the nicotinate framework.

Development of Novel Synthetic Reagents and Catalysts

The development of novel synthetic reagents and catalysts is a cornerstone of modern organic chemistry, and compounds like this compound can play a role in this area. While not a catalyst itself, its derivatives can be used to synthesize more complex molecules that act as ligands for metal catalysts or as organocatalysts.

The synthesis of trisubstituted pyridines, for which this compound is a precursor, is of significant interest. These pyridine derivatives can be used to create ligands with specific steric and electronic properties. These tailored ligands can then be used to fine-tune the reactivity and selectivity of metal-based catalysts in a variety of chemical transformations.

Furthermore, the principles of using building blocks to create functional molecules extend to the development of new reagents. For instance, the Knoevenagel condensation, a classic reaction in organic synthesis, is used to prepare various functionalized molecules. chemrxiv.org In a similar vein, derivatives of this compound could be used to create novel reagents for specific synthetic applications. The diverse reactivity of nitro compounds, which can be seen as another class of versatile building blocks, highlights the importance of having a wide range of starting materials available for the synthesis of new reagents and catalysts. frontiersin.org

The synthesis of menthyl nicotinate, a related compound, through a transesterification reaction highlights how simple nicotinate esters can be transformed into more complex molecules with specific applications. google.com This process, which can be catalyzed by alkaline catalysts, demonstrates the potential for developing new catalytic processes for the synthesis of valuable chemicals. google.com

Green Chemistry Considerations in Nicotinate Synthesis

Green chemistry principles are increasingly important in the synthesis of all chemical compounds, including nicotinates. The goal is to develop more environmentally friendly and sustainable methods for chemical production.

One area of focus is the use of biocatalysis. Enzymes are being explored as catalysts for the synthesis of nicotinamide derivatives from methyl nicotinate. nih.govrsc.org This approach offers several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and the use of renewable catalysts. nih.gov For example, the lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide derivatives in high yields. nih.govrsc.org

Another key aspect of green chemistry is the use of safer solvents and the reduction of waste. Research has been conducted on the use of environmentally friendly solvents like tert-amyl alcohol in the synthesis of nicotinamide derivatives. nih.gov Additionally, the development of continuous-flow microreactors offers a more sustainable alternative to traditional batch processes, allowing for shorter reaction times and increased product yields. nih.govrsc.org

The production of nicotinic acid, the precursor to many nicotinates, has also been a focus of green chemistry research. Traditional methods often use harsh oxidizing agents and produce significant amounts of waste. researchgate.netresearchgate.net Newer methods, such as the direct air oxidation of picoline, are being developed to reduce the environmental impact of this important industrial process. chimia.ch The use of solid acid catalysts, such as MoO3/SiO2, is also being explored as a greener alternative to traditional catalysts like sulfuric acid in the esterification of nicotinic acid. orientjchem.orgresearchgate.net

Emerging Research Directions in Nicotinate Chemistry

Innovations in Regioselective and Stereoselective Nicotinate (B505614) Functionalization

The precise control over the position and spatial orientation of new chemical groups added to the nicotinate structure—known as regioselectivity and stereoselectivity—is a paramount goal in modern organic synthesis. Direct C-H functionalization, a process that converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is at the forefront of these innovations, as it offers a more atom-economical approach compared to traditional methods. nih.gov

The pyridine (B92270) ring in nicotinates is electron-deficient, which makes direct functionalization challenging. nih.govresearchgate.net However, recent strategies have been developed to overcome this, enabling selective modification at different positions (C2, C4, C6, etc.) of the ring.

Regioselective Strategies:

Catalyst-Controlled Regiodivergence: Researchers have demonstrated that the choice of catalyst can dictate the position of functionalization. For instance, in the addition of aryl boron nucleophiles to N-alkyl nicotinate salts, a rhodium catalyst paired with a BINAP ligand directs the addition to the C6 position. In contrast, using catalysts with smaller bite-angle ligands like Bobphos or QuinoxP* shifts the selectivity to the C2 position. researchgate.net This catalyst control allows for the synthesis of distinct constitutional isomers from the same set of starting materials. researchgate.net

pH-Dependent Switching: A novel strategy for C-H functionalization of pyridines involves the use of oxazino pyridine intermediates. This method allows for a switch in regioselectivity based on the pH of the reaction medium. Under neutral or basic conditions, functionalization occurs at the meta (C3 or C5) position, while switching to acidic conditions directs the functionalization to the para (C4) position with high selectivity. nih.gov This approach provides a catalyst-free method for achieving controlled, consecutive difunctionalization of the pyridine ring. nih.gov

Organocatalytic Approaches: A photochemical method using a dithiophosphoric acid organocatalyst has been developed for the allylation of pyridines. nih.govacs.org This method proceeds via the formation of a pyridinyl radical, a different mechanism from the classical Minisci reaction, and generally leads to high regioselectivity for the C4 position. nih.govacs.org However, the substitution pattern on the pyridine ring itself can influence the outcome; for example, a bulky group at the meta position can switch the selectivity in favor of the C6 position. acs.org

Stereoselective Strategies: Stereoselective synthesis, which produces a specific stereoisomer, is often achieved by activating the pyridine ring to form a pyridinium (B92312) salt, followed by a nucleophilic addition. mdpi.com

Copper-Catalyzed Dearomatization: High stereoselectivity can be achieved in the dearomatization of pyridines using a copper hydride catalyst, such as (Ph-BPE)CuH. This method can produce 1,4-dihydropyridines with excellent enantioselectivity. mdpi.com

Rhodium-Catalyzed Carbometallation: A two-step protocol has been developed for the synthesis of enantioenriched 3-substituted piperidines. It involves the selective Fowler reduction of a pyridinium salt to a 1,2-dihydropyridine, followed by a Rh-catalyzed carbometallation, which proceeds with high stereocontrol. mdpi.com

Integration of Flow Chemistry and Continuous Processing in Nicotinate Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and reduced reaction times. nih.govacs.org This technology is increasingly being applied to the synthesis of nicotinates and their derivatives.

A prime example is the green and concise synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. rsc.org This process utilizes an immobilized enzyme, Novozym® 435 (a lipase (B570770) from Candida antarctica), in a continuous-flow microreactor. rsc.orgnih.gov

Key Findings from Flow Synthesis of Nicotinamides:

Increased Efficiency: The enzymatic amidation of methyl nicotinate with various amines in a continuous-flow system achieved high product yields (81.6–88.5%) with a residence time of just 35 minutes. rsc.orgnih.gov This represents a significant acceleration compared to conventional batch processes which can take many hours. rsc.org

Optimized Conditions: The optimal reaction temperature was found to be 50 °C, and the ideal substrate molar ratio of methyl nicotinate to isobutylamine (B53898) was 1:2. nih.gov

Greener Process: The use of an environmentally friendly solvent (tert-amyl alcohol) and a reusable enzyme catalyst makes this a sustainable synthetic strategy. rsc.orgnih.gov

The table below compares the yield of N-isobutylnicotinamide synthesis from methyl nicotinate under flow and batch conditions.

MethodReaction TimeYield (%)Reference
Continuous Flow35 minutes86.2 rsc.orgnih.gov
Batch Reactor24 hoursSignificantly Lower rsc.org

This approach highlights the potential of combining biocatalysis with continuous processing to create efficient and sustainable manufacturing processes for valuable nicotinate derivatives. rsc.org Broader applications in pyridine synthesis, such as the Bohlmann-Rahtz and Hantzsch syntheses, have also been successfully transferred to continuous flow platforms, demonstrating the versatility of this technology. frontiersin.orgnih.gov

Advanced Mechanistic Insights through Combined Computational and Experimental Approaches

Understanding the precise step-by-step pathway of a chemical reaction (its mechanism) is crucial for optimizing conditions and designing better catalysts. The combination of computational modeling, particularly Density Functional Theory (DFT), with experimental studies provides a powerful tool for gaining deep mechanistic insights into nicotinate and pyridine transformations. researchgate.netnih.gov

Examples of Combined Approaches:

Organocatalytic Pyridine Functionalization: In the photochemical allylation of pyridines, experimental results showed that the reaction required an acid catalyst and light. acs.org Computational studies using DFT, along with experimental techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, elucidated the mechanism. acs.org These studies confirmed the formation of a pyridinium ion, its single-electron reduction to a pyridinyl radical, and the subsequent coupling with an allylic radical. acs.org DFT calculations of the spin density on the pyridinyl radical helped explain the observed C4 regioselectivity. acs.org

Rhodium-Catalyzed C-H Activation: The mechanism of C-H activation of N-heterocycles by a rhodium(I) complex was investigated using a combination of isotopic labeling, reaction rate studies, and DFT calculations. nih.gov Experiments identified a key coordination complex intermediate, and computational modeling suggested that the rate-limiting step was the oxidative addition of the C-H bond to the rhodium center. nih.gov

Assessing DFT Functionals: The accuracy of different DFT functionals for predicting the properties of pyridine-containing molecules has been systematically evaluated. nih.govacs.org Studies comparing various functionals (like CAM-B3LYP, ωB97XD, B3LYP, and PBE0) against higher-level computational methods show that certain functionals are better suited for predicting properties like vertical excitation energies, which is critical for understanding photochemical reactions. nih.govacs.org

These integrated approaches allow researchers to build a detailed picture of the reaction pathway, identify key intermediates and transition states, and rationalize experimental observations like regioselectivity and catalytic activity.

Development of Novel Catalytic Systems for Nicotinate Transformations

The development of new and improved catalysts is a central theme in modern chemistry. For nicotinate transformations, research is focused on creating catalysts that are more efficient, selective, stable, and environmentally benign than traditional systems, which often rely on stoichiometric reagents or harsh conditions. rsc.orgorientjchem.org

Biocatalysts: Enzymes offer significant advantages due to their high selectivity and ability to operate under mild conditions. rsc.org

Lipases: As mentioned previously, immobilized lipases like Novozym® 435 are effective for the amidation of methyl nicotinate. rsc.orgnih.gov

Nitrilases: For the synthesis of nicotinic acid from 3-cyanopyridine, nitrilase enzymes are highly efficient. nih.gov Site-directed mutagenesis has been used to improve the catalytic efficiency of nitrilases, leading to strains that can achieve 100% conversion of the substrate in minutes. frontiersin.org

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable for industrial applications.

MoO3/SiO2 Catalyst: A bifunctional catalyst consisting of 20% molybdenum trioxide on a silica (B1680970) support has been shown to be effective for the esterification of nicotinic acid to produce methyl nicotinate, offering an alternative to traditional mineral acid catalysts like sulfuric acid. orientjchem.org

Cu/13X Zeolite: A catalyst prepared by dispersing copper(II) ions on a 13X zeolite support has been used for the green synthesis of niacin (nicotinic acid) via the selective oxidation of 3-methyl-pyridine with hydrogen peroxide. oaepublish.com This system demonstrates high catalytic activity and selectivity under mild conditions. oaepublish.com

Organocatalysts: Metal-free organocatalysts are an attractive alternative to transition metal systems, avoiding issues of cost and potential metal contamination.

Dithiophosphoric Acid: This organocatalyst was found to be trifunctional in the photochemical allylation of pyridines, acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. researchgate.net

Niacin as a Catalyst: In a unique application, niacin (vitamin B3) itself has been used as a cost-effective organocatalyst for the synthesis of quinazolines. researchgate.net

The table below summarizes some of the novel catalytic systems being explored for nicotinate and related pyridine chemistry.

Catalyst TypeCatalyst ExampleTransformationKey AdvantageReference
BiocatalystNovozym® 435 (Lipase)Amidation of methyl nicotinateHigh selectivity, mild conditions, reusable rsc.orgnih.gov
BiocatalystNitrilase (mutant)Hydrolysis of 3-cyanopyridineExtremely high efficiency and conversion frontiersin.org
HeterogeneousMoO3/SiO2Esterification of nicotinic acidSolid, reusable alternative to H2SO4 orientjchem.org
HeterogeneousCu/13X ZeoliteOxidation of 3-methyl-pyridineGreen synthesis using H2O2 oaepublish.com
OrganocatalystDithiophosphoric AcidPhotochemical allylation of pyridinesMetal-free, multifunctional catalysis researchgate.net

These emerging directions in catalysis, functionalization, and process technology are continuously expanding the synthetic toolbox available for nicotinate chemistry, paving the way for the creation of novel and valuable compounds.

Q & A

Q. How does this compound enhance drug delivery in topical formulations?

  • Mechanistic Insight :
  • Assess skin permeability using Franz diffusion cells with methyl nicotinate analogs (see percutaneous penetration studies).
  • Use laser Doppler flowmetry to measure vasodilation effects .

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